molecular formula C6H5O2S- B1234272 Thien-2-ylacetate

Thien-2-ylacetate

Cat. No. B1234272
M. Wt: 141.17 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thien-2-ylacetate is a member of thiophenes. It is a conjugate base of a 2-thienylacetic acid.

Scientific Research Applications

Synthetic Applications

Thien-2-ylacetate derivatives are utilized in synthetic chemistry for various transformations and as building blocks in organic synthesis. For instance, the decarboxylative Claisen rearrangement of thien-2-ylmethyl tosylacetates leads to the formation of 2,3-disubstituted heteroaromatic products, showcasing the compound's utility in creating complex molecular structures (Craig et al., 2005).

Photovoltaic and Optical Materials

Thien-2-yl derivatives are also significant in the development of photovoltaic materials and optical recording media. For example, photochromic diarylethenes containing thien-2-yl groups have been investigated for their potential in three-wavelength photon-mode optical storage, demonstrating the ability to store and readout signals at multiple wavelengths without crosstalk, which is crucial for multi-wavelength optical recording systems (Pu et al., 2006).

Material Science and Polymer Synthesis

In material science, thien-2-ylacetate derivatives have been explored for their electronic properties and potential applications in electronic devices. For instance, the synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes results in compounds with blue emission characteristics, making them suitable for optoelectronic device applications (Pepitone et al., 2003).

Biological and Medicinal Chemistry

Although the initial requirements exclude drug use, dosage, and side effects, it's worth noting that thien-2-ylacetate derivatives have been investigated for potential therapeutic applications. For example, thien-2-yl substituted chlorins are studied as photosensitizers for photodynamic therapy and photodynamic antimicrobial chemotherapy, highlighting their potential in medical applications (Babu et al., 2021).

properties

Molecular Formula

C6H5O2S-

Molecular Weight

141.17 g/mol

IUPAC Name

2-thiophen-2-ylacetate

InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1

InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)CC(=O)[O-]

Canonical SMILES

C1=CSC(=C1)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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